molecular formula C10H19ClN2 B070133 1-Hexyl-3-methylimidazolium chloride CAS No. 171058-17-6

1-Hexyl-3-methylimidazolium chloride

Cat. No.: B070133
CAS No.: 171058-17-6
M. Wt: 202.72 g/mol
InChI Key: NKRASMXHSQKLHA-UHFFFAOYSA-M
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Description

1-Hexyl-3-methylimidazolium chloride is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solvation abilities. These properties make ionic liquids valuable in various applications, including catalysis, electrochemistry, and as solvents in chemical reactions .

Mechanism of Action

Target of Action

1-Hexyl-3-methylimidazolium chloride, also known as [hmim]Cl, is an ionic liquid (IL) that primarily targets the surface and bulk properties of aqueous solutions . It behaves as a short-chain cationic surfactant and shows aggregation behavior .

Mode of Action

The mode of action of [hmim]Cl is based on its interaction with its targets. It exhibits specific physicochemical properties, including negligible vapor pressure at room temperature and high solvating capacity for polar and non-polar compounds . The molecular rearrangement in these solutions depends on the possibility of hydrogen bond formation between the imidazole rings themselves and between the imidazole ring and a polar solvent like an alcohol .

Biochemical Pathways

The biochemical pathways affected by [hmim]Cl are primarily related to its role as a surfactant. It influences the solubility of other compounds in the solution, which can affect various biochemical reactions. A systematic decrease in solubility was observed with an increase of the alkyl chain length of an alcohol .

Pharmacokinetics

As an ionic liquid, it is known to have high thermal and chemical stability, which could influence its bioavailability .

Result of Action

The result of [hmim]Cl’s action is primarily observed in its effects on the properties of the solution it is in. It can alter the densities, viscosities, and refractive indices of the solution . These changes can influence the behavior of other compounds in the solution, potentially affecting various chemical processes .

Action Environment

The action of [hmim]Cl is influenced by environmental factors such as temperature and the presence of other compounds. For example, its surface and bulk properties in aqueous solution vary at different temperatures . Additionally, its interaction with other compounds, such as alcohols, can also affect its behavior .

Preparation Methods

1-Hexyl-3-methylimidazolium chloride can be synthesized through the reaction of 1-methylimidazole with 1-chlorohexane. The reaction typically involves the following steps:

    Distillation: Purify 1-methylimidazole and 1-chlorohexane by distillation from appropriate drying agents (potassium hydroxide for 1-methylimidazole and phosphorus pentoxide for 1-chlorohexane).

    Reaction: Combine the distilled 1-methylimidazole and 1-chlorohexane under an inert atmosphere.

    Purification: The resulting product is purified to remove any unreacted starting materials and by-products.

Industrial production methods may involve similar steps but on a larger scale, with additional purification and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

1-Hexyl-3-methylimidazolium chloride undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include strong nucleophiles for substitution reactions and specific catalysts for polymerization processes. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

1-Hexyl-3-methylimidazolium chloride has a wide range of scientific research applications:

Comparison with Similar Compounds

1-Hexyl-3-methylimidazolium chloride is compared with other ionic liquids such as:

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Decyl-3-methylimidazolium chloride
  • 1-Methyl-3-octylimidazolium chloride
  • 1-Ethyl-3-methylimidazolium chloride

These compounds share similar properties but differ in their alkyl chain lengths, which can influence their solvation abilities, thermal stability, and aggregation behavior. This compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in certain applications .

Properties

IUPAC Name

1-hexyl-3-methylimidazol-3-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N2.ClH/c1-3-4-5-6-7-12-9-8-11(2)10-12;/h8-10H,3-7H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRASMXHSQKLHA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C[N+](=C1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047948
Record name 1-Hexyl-3-methylimidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171058-17-6
Record name 1-Hexyl-3-methylimidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexyl-3-methylimidazolium chloride
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Record name 1-Hexyl-3-methylimidazolium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1-hexyl-3-methylimidazolium chloride?

A1: The molecular formula of this compound is C10H19ClN2, and its molecular weight is 206.72 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common spectroscopic techniques include Fourier Transform Infrared Spectroscopy (FTIR) [, , ], Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible spectroscopy [, , ]. These techniques provide information about the compound's structure, purity, and interactions with other molecules.

Q3: How does the alkyl chain length of imidazolium-based ionic liquids affect their hydrophobicity?

A3: Increasing the alkyl chain length generally increases the hydrophobicity of imidazolium-based ionic liquids. For example, this compound exhibits greater hydrophobicity than 1-butyl-3-methylimidazolium chloride. []

Q4: How does the hydrophobicity of this compound affect its ability to form aqueous biphasic systems (ABS)?

A4: The increased hydrophobicity of [HMIM][Cl] compared to shorter alkyl chain ILs contributes to its better ability to form ABS. This is because the longer alkyl chain leads to poorer affinity for water, promoting phase separation. []

Q5: How can this compound be used in the separation of gases?

A5: [HMIM][Cl] can act as a solvent and absorbent for various gases. For example, it has been investigated for the capture and conversion of hydrogen sulfide (H2S) in the liquid-phase Claus reaction. [] It has also been studied for its ability to separate ammonia from gas mixtures. []

Q6: How does this compound behave as an entrainer in extractive distillation?

A6: [HMIM][Cl] can selectively interact with one component in an azeotropic mixture, breaking the azeotrope and allowing for separation. Studies have explored its use in separating methyl acetate and methanol, [] as well as ethanol and water. []

Q7: Can this compound be utilized to modify materials?

A7: Yes, [HMIM][Cl] can modify materials like cellulose nanofibers. This modification can improve properties like water vapor uptake and adhesion to polymers like HDPE. []

Q8: How can this compound be used in analytical chemistry?

A8: [HMIM][Cl] finds application in analytical separations, such as reversed-phase liquid chromatography (RPLC). It can be added to the mobile phase to improve peak shape and resolution for basic compounds. [] Additionally, it has been used in microextraction techniques coupled with analytical instruments like HPLC. [, ]

Q9: Has this compound been explored for electrochemical applications?

A9: Research has investigated the use of [HMIM][Cl] in chromium electroplating as a potential alternative to traditional hexavalent chromium baths. [] It has also shown promise in sensor applications, such as enhancing the performance of electrodes for detecting butanol isomers [] or phenylhydrazine in water samples. []

Q10: How does this compound interact with proteins in aqueous solutions?

A10: Studies using FTIR and VCD spectroscopy have shown that [HMIM][Cl] can interact with proteins like azurin, potentially disrupting their secondary structure and decreasing their thermal stability. [] These interactions can be influenced by the concentration of the ionic liquid and its alkyl chain length. []

Q11: How does temperature affect the stability of this compound?

A11: [HMIM][Cl] can decompose at elevated temperatures. Studies have investigated its thermal stability using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to understand its decomposition behavior. []

Q12: How does the presence of water affect this compound's properties and applications?

A12: Water can significantly impact the physicochemical properties of [HMIM][Cl], including its viscosity, conductivity, and ability to dissolve other substances. The presence of water can also influence its interactions with other molecules, such as proteins and gases. [, , ]

Q13: What are the potential environmental concerns related to this compound?

A13: The release of [HMIM][Cl] into the environment, particularly aquatic ecosystems, raises concerns due to its potential toxicity to organisms. [] Research is ongoing to develop efficient methods for removing and degrading this ionic liquid from wastewater.

Q14: How can this compound be removed from wastewater?

A14: Studies have explored combining advanced oxidation processes, such as solar photocatalysis, with biological degradation in a sequential batch reactor (SBR) to effectively remove [HMIM][Cl] from wastewater. [] This combined approach aims to break down the IL into more biodegradable byproducts.

Q15: How is computational chemistry used to study this compound?

A15: Computational methods like COSMO-SAC can predict the suitability of [HMIM][Cl] as an entrainer for specific separation processes based on its interactions with other molecules. [] Molecular dynamics (MD) simulations provide insights into the behavior and interactions of [HMIM][Cl] in solutions, including its role in microheterogeneity. []

Q16: What other research areas involve this compound?

A16: Research on [HMIM][Cl] extends to exploring its use in drug delivery systems, investigating its potential as a component in cleaning agents for delicate materials, [] understanding its behavior under high pressure, [] and developing deep eutectic solvents (DES) with unique properties. []

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